molecular formula C21H21BrFNO3 B1327324 (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone CAS No. 898756-36-0

(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone

Cat. No. B1327324
CAS RN: 898756-36-0
M. Wt: 434.3 g/mol
InChI Key: KBISKFFTGWVRLB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a 1,4-Dioxa-8-azaspiro[4.5]decane moiety . It’s a derivative formed from the condensation of cyclohexanone .


Synthesis Analysis

The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane, a key component of the compound, can be achieved from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- .


Molecular Structure Analysis

The molecular structure of 1,4-Dioxa-8-azaspiro[4.5]decane, a part of the compound, is represented by the empirical formula C7H13NO2 . The SMILES string representation is C1CC2(CC1)OCCO2 .


Physical And Chemical Properties Analysis

The compound has a boiling point of 108 - 110 °C (35 hPa), a density of 1.117 g/cm3, and a flash point of 81 °C . The assay (GC, area%) is ≥ 98.0 % (a/a) and the density (d 20°C/ 4°C) is 1.110 - 1.115 .

Scientific Research Applications

a. Sigma-1 Receptor Ligands: The compound’s piperidine derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane , has shown high affinity for σ1 receptors and selectivity for σ2 receptors and the vesicular acetylcholine transporter . Investigating its binding properties and pharmacological effects could lead to the development of new therapeutic agents.

b. Anti-Inflammatory Agents: In an acute ulcerative colitis model, a related compound demonstrated better metabolic stability and more effective anti-inflammatory effects than sunitinib. Its mechanism of action involves modulation of TYK2/JAK1-regulated genes and regulation of Th1, Th2, and Th17 cell formation . Further exploration of this compound’s anti-inflammatory potential is warranted.

a. Synthesis:

Safety and Hazards

The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing skin thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/eye protection/face protection (P280), and washing with plenty of water if it comes into contact with skin (P302 + P352) or eyes (P305 + P351 + P338) .

Mechanism of Action

Biochemical Pathways

Given its structure, it may potentially influence pathways involving spirocyclic compounds

Pharmacokinetics

Its physicochemical properties such as boiling point (108 - 110 °c at 35 hpa) and density (1.117 g/cm3) suggest that it may have certain pharmacokinetic characteristics. For instance, its relatively high boiling point and density may impact its absorption and distribution within the body.

properties

IUPAC Name

(4-bromo-2-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrFNO3/c22-16-5-6-18(19(23)13-16)20(25)17-4-2-1-3-15(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBISKFFTGWVRLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=C(C=C(C=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643777
Record name (4-Bromo-2-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone

CAS RN

898756-36-0
Record name Methanone, (4-bromo-2-fluorophenyl)[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-2-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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